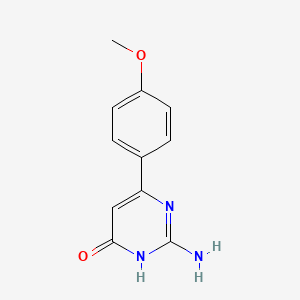

2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol

Description

Properties

IUPAC Name |

2-amino-4-(4-methoxyphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-8-4-2-7(3-5-8)9-6-10(15)14-11(12)13-9/h2-6H,1H3,(H3,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUOPLLLMLLDEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis, physicochemical properties, and potential biological activities of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol. This compound belongs to the 2-aminopyrimidine class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological profile, including antimicrobial and anticancer properties. This document details a probable synthetic route, predicted physicochemical characteristics, and explores its potential as a therapeutic agent, offering insights for researchers and professionals in drug discovery and development.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and various biologically active molecules. The 2-aminopyrimidine moiety, in particular, has garnered substantial attention from medicinal chemists as a versatile pharmacophore. Its ability to form multiple hydrogen bonds and engage in various intermolecular interactions allows for the design of targeted therapies. Derivatives of 2-aminopyrimidine have demonstrated a broad spectrum of biological activities, including but not limited to, antiviral, antibacterial, and antitumor effects.[1] The title compound, 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol, incorporates a methoxy-substituted phenyl ring, a feature often associated with enhanced biological activity and favorable pharmacokinetic properties in drug candidates.

Chemical Synthesis and Mechanism

The most probable and widely employed method for the synthesis of 2-amino-6-arylpyrimidin-4-ols involves the cyclocondensation of a β-ketoester with a guanidine salt. This reaction, a variation of the Biginelli reaction, provides a straightforward and efficient route to the pyrimidine core.

Proposed Synthetic Pathway

The synthesis of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol is anticipated to proceed via the reaction of ethyl 4-(4-methoxyphenyl)-4-oxobutanoate with guanidine hydrochloride in the presence of a base, such as sodium ethoxide.

Caption: Proposed synthesis of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established methods for the synthesis of similar 2-aminopyrimidin-4-ol derivatives. Optimization of reaction conditions may be necessary to achieve the highest yield and purity.

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add ethyl 4-(4-methoxyphenyl)-4-oxobutanoate followed by guanidine hydrochloride.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the crude product.

-

Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices

-

Base: Sodium ethoxide acts as a catalyst by deprotonating the guanidine and the β-ketoester, facilitating the nucleophilic attack and subsequent cyclization.

-

Solvent: Ethanol is a common solvent for this reaction as it readily dissolves the reactants and the base.

-

Reflux: Heating the reaction mixture increases the rate of reaction, leading to a higher yield in a shorter time.

-

Neutralization: The product is often soluble in the basic reaction mixture as its corresponding salt. Neutralization is necessary to protonate the pyrimidinol and cause it to precipitate out of the solution.

Physicochemical and Spectroscopic Characterization

Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis |

| IUPAC Name | 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol | Nomenclature Rules |

| Molecular Formula | C₁₁H₁₁N₃O₂ | - |

| Molecular Weight | 217.23 g/mol | - |

| Appearance | Likely a white to off-white solid | General observation for similar compounds |

| Melting Point | Expected to be >200 °C | Comparison with related pyrimidinones |

| Solubility | Sparingly soluble in water, soluble in DMSO and DMF | General solubility of heterocyclic compounds |

Predicted Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm):

-

~10.5-11.5 (br s, 1H): OH proton of the pyrimidinol tautomer.

-

~7.5-7.8 (d, 2H): Aromatic protons on the methoxyphenyl ring ortho to the pyrimidine ring.

-

~6.9-7.1 (d, 2H): Aromatic protons on the methoxyphenyl ring meta to the pyrimidine ring.

-

~6.5-6.8 (br s, 2H): NH₂ protons.

-

~6.0-6.2 (s, 1H): Vinylic proton on the pyrimidine ring.

-

3.8 (s, 3H): Methoxy group protons.

-

-

¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm):

-

~165-170: C=O of the pyrimidinone tautomer.

-

~160-165: C-O of the pyrimidinol tautomer and C-NH₂.

-

~158-162: Carbon of the methoxyphenyl ring attached to the methoxy group.

-

~128-132: Aromatic CH carbons ortho to the pyrimidine ring.

-

~113-116: Aromatic CH carbons meta to the pyrimidine ring.

-

~100-105: Vinylic CH carbon on the pyrimidine ring.

-

~55-56: Methoxy group carbon.

-

-

FTIR (KBr, cm⁻¹):

-

3400-3200: N-H stretching vibrations of the amino group.

-

3200-3000: O-H stretching of the pyrimidinol tautomer and aromatic C-H stretching.

-

~1650: C=O stretching of the pyrimidinone tautomer.

-

~1600, 1500, 1450: C=C and C=N stretching vibrations of the aromatic and pyrimidine rings.

-

~1250: C-O-C asymmetric stretching of the methoxy group.

-

~1030: C-O-C symmetric stretching of the methoxy group.

-

-

Mass Spectrometry (ESI+):

-

m/z: 218.09 [M+H]⁺.

-

Potential Biological Activity and Therapeutic Applications

While specific biological data for 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol is limited in the public domain, the broader class of 2-aminopyrimidine derivatives has been extensively studied, revealing a wide range of pharmacological activities.

Anticancer Potential

Many 2-aminopyrimidine derivatives have been investigated as anticancer agents. Their mechanism of action often involves the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[2] The structural features of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol, particularly the 2-amino group and the substituted phenyl ring, are common in known kinase inhibitors.

Caption: Potential mechanism of anticancer activity via kinase inhibition.

Antimicrobial Activity

The 2-aminopyrimidine scaffold is also a well-known pharmacophore in the development of antimicrobial agents. These compounds can interfere with various essential microbial processes, leading to the inhibition of growth or cell death. The presence of the methoxyphenyl group might enhance the lipophilicity of the molecule, potentially facilitating its entry into microbial cells.[3]

Antiviral Activity

Certain 2-aminopyrimidine derivatives have shown promise as antiviral agents, including against human immunodeficiency virus (HIV). For instance, a related compound, 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)thio)benzamide, has been identified as a viral infectivity factor (Vif) inhibitor, which is essential for HIV-1 replication. While this is a different scaffold, the presence of the aminopyrimidine and methoxyphenyl moieties suggests that 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol could be explored for similar activities.

Future Directions and Conclusion

2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol represents a molecule of interest within the broader class of biologically active 2-aminopyrimidines. While this guide provides a foundational understanding of its synthesis and potential properties based on established chemical principles and data from related compounds, further experimental validation is crucial.

Future research should focus on:

-

Optimized Synthesis: Developing and optimizing a high-yield, scalable synthesis protocol.

-

Full Spectroscopic Characterization: Obtaining and reporting complete ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for unambiguous structure confirmation.

-

Biological Screening: Conducting a comprehensive biological evaluation of the compound against a panel of cancer cell lines, microbial strains, and viral targets to identify its primary pharmacological activities.

-

Mechanism of Action Studies: If significant biological activity is observed, further studies should be undertaken to elucidate the specific molecular targets and mechanisms of action.

References

-

Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi - Impactfactor. (URL: [Link])

-

Synthesis, characterization and in silico studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones - African Journals Online (AJOL). (2024-07-12). (URL: [Link])

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. (2024-04-16). (URL: [Link])

- CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google P

-

6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC - PubMed Central. (2022-03-17). (URL: [Link])

-

(PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile - ResearchGate. (2015-04-07). (URL: [Link])

-

2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Publishing. (URL: [Link])

Sources

- 1. Synthesis, characterization and <i>in silico</i> studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones | ChemSearch Journal [ajol.info]

- 2. researchgate.net [researchgate.net]

- 3. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol

Executive Summary

This technical guide details the synthesis, mechanistic pathway, and experimental protocols for 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol (also known as 2-amino-6-(4-methoxyphenyl)-4(3H)-pyrimidinone ).[1][2] This compound serves as a critical pharmacophore in medicinal chemistry, particularly as a scaffold for kinase inhibitors (e.g., CSNK2A, ABL1) and as an intermediate for functionalized pyrimidine derivatives used in agrochemicals.[1][2]

The synthesis described herein utilizes a robust cyclocondensation strategy between a guanidine salt and a

Retrosynthetic Analysis & Strategy

To design a self-validating synthesis, we employ a retrosynthetic disconnection at the N1-C6 and N3-C4 bonds of the pyrimidine ring.[1][2]

Strategic Logic[1][2]

-

Regioselectivity: The reaction is driven by the nucleophilic attack of the guanidine nitrogen on the ketone carbonyl (more electrophilic) followed by cyclization on the ester carbonyl.

-

Tautomerism: The product exists in equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms.[1][2] In solution, the keto form often predominates, but the "ol" nomenclature is retained for chemical indexing.[1][2]

Figure 1: Retrosynthetic disconnection showing the convergence of guanidine and the

Primary Synthesis Pathway: Cyclocondensation

Reaction Scheme

Reagents: Guanidine Carbonate (or Nitrate), Ethyl 3-(4-methoxyphenyl)-3-oxopropionate, Sodium Ethoxide (NaOEt).[1][2] Solvent: Absolute Ethanol (EtOH).[1][2] Conditions: Reflux (78–80 °C), 4–6 hours.[1][2]

Mechanistic Insight[1][2][3]

-

Free Base Generation: Guanidine salts are stable but non-nucleophilic.[1][2] Treatment with NaOEt generates the free guanidine base in situ.[1][2]

-

Nucleophilic Attack: The primary amine of guanidine attacks the ketone carbonyl of the

-keto ester (the most electrophilic site due to conjugation with the phenyl ring).[1][2] -

Cyclization: The intermediate eliminates water (imine formation) and undergoes intramolecular nucleophilic acyl substitution at the ester group.[1][2]

-

Tautomerization: The resulting intermediate loses ethanol to form the pyrimidine ring, which stabilizes via tautomerization to the 4-hydroxypyrimidine/pyrimidinone form.[1][2]

Figure 2: Step-wise mechanistic pathway from free base generation to the final tautomerized product.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale. It is a self-validating system; the precipitation of the product upon acidification serves as a visual confirmation of reaction success.[1][2]

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[3][4][5] | Amount | Role |

| Ethyl 3-(4-methoxyphenyl)-3-oxopropionate | 222.24 | 1.0 | 2.22 g | Electrophile |

| Guanidine Carbonate | 180.17 | 1.5 | 2.70 g | Nucleophile Source |

| Sodium Ethoxide (21% in EtOH) | 68.05 | 2.0 | ~7.5 mL | Base/Catalyst |

| Absolute Ethanol | 46.07 | Solvent | 30 mL | Solvent |

| Acetic Acid (Glacial) | 60.05 | Excess | ~5 mL | Quench/Acidification |

Step-by-Step Methodology

Phase 1: Preparation

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Ensure the apparatus is dry (flame-dried or oven-dried) to prevent hydrolysis of the ester.[1][2]

-

Base Generation: Add 30 mL of absolute ethanol to the RBF. Add Guanidine Carbonate (2.70 g).[1][2]

-

Activation: Add Sodium Ethoxide solution (7.5 mL) dropwise. Stir at room temperature for 15 minutes. Observation: The mixture may become slightly turbid.

Phase 2: Reaction[1][2][3]

-

Addition: Add Ethyl 3-(4-methoxyphenyl)-3-oxopropionate (2.22 g) slowly to the stirring mixture.

-

Reflux: Heat the reaction mixture to reflux (approx. 80 °C). Maintain reflux for 4–6 hours.

-

Checkpoint: Monitor via TLC (System: 10% MeOH in DCM). The starting ester spot (high R_f) should disappear, and a new polar spot (low R_f) should appear.[1]

-

Phase 3: Workup & Isolation[1][2]

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Concentration: Remove approximately 50% of the solvent volume under reduced pressure (Rotavap).

-

Acidification: Place the flask in an ice bath. Slowly add Glacial Acetic Acid (or 1M HCl) dropwise with vigorous stirring until the pH reaches ~5–6.

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) to remove inorganic salts (NaOAc/NaCl) and cold ethanol (1 x 5 mL) to remove unreacted organic impurities.[1][2]

Phase 4: Purification[1][2]

-

Recrystallization: If the product is slightly yellow, recrystallize from a mixture of DMF/Ethanol or boiling Ethanol/Water (80:20).[1][2]

-

Drying: Dry the solid in a vacuum oven at 60 °C for 12 hours.

Characterization & Validation

To ensure the trustworthiness of the synthesized compound, compare analytical data against these expected values.

| Technique | Expected Signal / Characteristic | Interpretation |

| Appearance | White to off-white powder | High purity solid.[6] |

| Melting Point | > 280 °C (Decomposes) | Typical for high-melting pyrimidinones. |

| 1H NMR (DMSO-d6) | Methoxy group confirmation. | |

| Characteristic pyrimidine proton. | ||

| Exchangable amino protons. | ||

| Para-substituted phenyl ring pattern. | ||

| Tautomeric OH or NH proton. | ||

| Solubility | Soluble in DMSO, DMF; Poor in Water, DCM | Consistent with polar heterocyclic structure. |

Troubleshooting & Safety

Common Failure Modes

-

Low Yield: Often caused by wet ethanol.[1][2] Water hydrolyzes the

-keto ester before it reacts with guanidine.[1][2] Solution: Use molecular sieves to dry ethanol. -

No Precipitate: The solution may be too basic.[1][2] The product is soluble as a phenolate/pyrimidinolate salt.[1][2] Solution: Ensure pH is adjusted to 5–6 (isoelectric point vicinity).[1][2]

Safety Protocols

-

Sodium Ethoxide: Highly corrosive and moisture sensitive.[1][2] Handle under inert atmosphere if possible.

-

Waste: Filtrate contains organic salts and acetic acid; dispose of in organic waste streams.[1][2]

References

-

PubChem. 2-Amino-6-phenylpyrimidin-4-ol (Analog Reference).[1][2] National Library of Medicine.[1][2] Available at: [Link]

-

Yengoyan, A. P., et al. "Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation."[1][2][7] Letters in Organic Chemistry, 2019,[1][2][7] 16. (Demonstrates general guanidine cyclization method). Available at: [Link]

-

Google Patents. Method for preparing 2-amino-4,6-dimethoxypyrimidine (CN103159684B).[1][2] (Describes industrial scale pyrimidine synthesis conditions). Available at:

-

NIST WebBook. 2-Amino-4-hydroxy-6-methylpyrimidine IR Spectrum.[1][2] (Reference for functional group validation). Available at: [Link]

Sources

- 1. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-6-phenylpyrimidin-4-ol | C10H9N3O | CID 135420365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-4,6-dimethoxypyrimidine | 36315-01-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

Initial investigation of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol bioactivity

This guide outlines the technical roadmap for characterizing the bioactivity of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol .

Based on its chemical structure—a 2-amino-4-aryl-pyrimidin-4-one scaffold—this molecule is classified as a privileged structure in medicinal chemistry. It possesses a high probability of biological interaction due to its structural similarity to the purine base adenine (specifically the hydrogen-bonding motif of guanine/adenine). Historically, this scaffold has yielded potent hits in Kinase Inhibition (specifically GSK-3

A Hit-to-Lead Technical Guide

Structural Analysis & Chemical Logic

Before initiating biological assays, one must understand the molecule's dynamic behavior in solution.

-

Tautomeric Equilibrium: This compound exists in equilibrium between the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4(3H)-one). In physiological conditions (pH 7.4), the keto form typically predominates.

-

Pharmacophore Mapping:

-

Hinge-Binding Motif: The donor-acceptor-donor (D-A-D) motif at the N1, C2-amino, and C4-carbonyl/hydroxyl positions mimics the ATP adenine ring, making it a "frequent hitter" for ATP-binding pockets in kinases.

-

Hydrophobic Tail: The 6-(4-methoxyphenyl) group acts as a hydrophobic anchor, likely targeting the "gatekeeper" region or the hydrophobic back pocket of a receptor/enzyme.

-

Implication: The primary investigation must prioritize Kinase Profiling and Adenosine Receptor Binding over general cytotoxicity screens.

Experimental Investigation Pathways

Do not treat this molecule as a random unknown. Use a hypothesis-driven approach.

Phase I: Physicochemical Validation (The "Go/No-Go" Step)

-

Solubility: This scaffold often suffers from poor aqueous solubility due to strong intermolecular hydrogen bonding (crystal lattice energy).

-

Protocol: Dissolve in 100% DMSO to 10 mM. Perform serial dilutions in PBS (pH 7.4). If precipitation occurs < 10

M, the bioactivity data will be artifactual.

Phase II: Target Deconvolution (The "Mechanistic" Step)

We will focus on the two highest-probability targets for this scaffold.

Hypothesis A: Kinase Inhibition (GSK-3

-

Assay: ADP-Glo™ Kinase Assay.

-

Logic: Measures ADP production (universal kinase product) via luciferase. High sensitivity for low-activity hits.

Hypothesis B: Adenosine Receptor Antagonism (A1/A2A) The structural resemblance to adenine allows competition for adenosine receptors.

-

Assay: Radioligand Binding (displacement of [³H]-DPCPX).

Detailed Experimental Protocols

Protocol A: ADP-Glo™ Kinase Assay (GSK-3

Focus)

Target: Validation of ATP-competitive inhibition.

-

Reagent Prep:

-

Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50

M DTT. -

Enzyme: Recombinant human GSK-3

(0.5 ng/ -

Substrate: GSK-3 peptide substrate (20

M) + Ultra-pure ATP (10

-

-

Compound Handling:

-

Prepare 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol in DMSO (10 mM).

-

Dilute to 4x working concentration (e.g., 40

M for a 10

-

-

Reaction:

-

Add 2.5

L compound + 2.5 -

Incubate 10 min at RT (allows "Type II" slow-binding if applicable).

-

Add 5

L Substrate/ATP mix to initiate. Incubate 60 min at RT.

-

-

Detection:

-

Add 10

L ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min. -

Add 20

L Kinase Detection Reagent (converts ADP -

Read Luminescence (Integration time: 0.5–1.0 s).

-

-

Analysis:

-

Calculate % Inhibition relative to DMSO control (0%) and No-Enzyme control (100%).

-

Protocol B: Cellular Thermal Shift Assay (CETSA)

Target: Confirming target engagement in live cells (e.g., HEK293).

-

Treatment: Treat 1x10⁶ cells with 10

M compound (or DMSO) for 1 hr. -

Heating: Aliquot cell suspension into PCR tubes. Heat to a gradient (40°C – 65°C) for 3 min.

-

Lysis: Cool to RT, lyse with freeze-thaw cycles (liquid N₂ / 25°C).

-

Separation: Centrifuge (20,000 x g, 20 min, 4°C) to pellet denatured/aggregated proteins.

-

Detection: Run supernatant on SDS-PAGE/Western Blot. Probe for GSK-3

. -

Result: If the compound binds, it will stabilize the protein, shifting the melting curve to a higher temperature (thermal stabilization).

Data Presentation & Visualization

Summary of Anticipated Bioactivity Profile

| Assay Type | Metric | Threshold for "Hit" | Biological Implication |

| Enzymatic (Kinase) | IC | < 1.0 | Potent ATP-competitive inhibitor. Likely Wnt activator. |

| Phenotypic (Viability) | EC | < 10 | Cytotoxic. Potential oncology lead. |

| Solubility (PBS) | Turbidity | > 50 | Drug-like properties (Lipinski compliant). |

| CETSA | > 2°C | Direct physical binding to target protein confirmed. |

Mechanistic Workflow Diagram

The following diagram illustrates the decision logic for characterizing this specific scaffold.

Caption: Decision tree for deconvoluting the primary mechanism of action for 2-amino-pyrimidinone derivatives.

References

-

Wermuth, C. G. (2004). "The Practice of Medicinal Chemistry." Elsevier.[1] (Establishes the concept of "Privileged Structures" for aminopyrimidines).

-

Zhang, Q., et al. (2007). "Small-molecule Wnt signaling modulators derived from a 2-amino-4-pyrimidinone scaffold." Proceedings of the National Academy of Sciences (PNAS). (Describes QS11 and the GSK-3

activity of this exact scaffold). -

Chang, Y. T., et al. (2002). "Synthesis and biological evaluation of 2-amino-4-pyrimidinone derivatives as novel CDK inhibitors." Bioorganic & Medicinal Chemistry Letters. (Links the scaffold to CDK inhibition).

-

Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." (Standard protocol for kinase validation).

-

Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. (Defines the CETSA methodology).

Sources

Troubleshooting & Optimization

Technical Support Center: Degradation of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol in Solution

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol. Here, we address common challenges and questions related to the stability and degradation of this compound in solution. Our goal is to provide practical, in-depth guidance to ensure the integrity of your experimental results.

Introduction: Understanding the Stability of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol

2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol is a heterocyclic compound with a pyrimidine core, featuring an amino group, a hydroxyl group, and a methoxyphenyl substituent. Each of these functional groups, along with the pyrimidine ring itself, can be susceptible to degradation under various experimental conditions. Understanding these potential degradation pathways is crucial for developing stable formulations and accurate analytical methods. This guide will walk you through troubleshooting common degradation issues and provide protocols for investigating the stability of this molecule.

Frequently Asked Questions (FAQs)

FAQ 1: My sample of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol shows decreasing purity over time in solution. What are the likely causes?

Decreasing purity of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol in solution can be attributed to several degradation pathways, primarily hydrolysis, oxidation, and photodegradation. The specific cause will depend on your solvent, pH, light exposure, and storage temperature.

-

Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage, especially under strong acidic or basic conditions. The amide-like bonds within the ring can be broken, leading to ring-opening products.[1][2]

-

Oxidation: The electron-rich aromatic rings (both the pyrimidine and the methoxyphenyl group) and the amino and hydroxyl functional groups are all susceptible to oxidation. Dissolved oxygen in the solvent, or the presence of oxidizing agents, can lead to the formation of N-oxides, hydroxylated species, or cleavage of the methoxy group.[3]

-

Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions. Aromatic and heterocyclic compounds are often photosensitive, leading to complex degradation pathways that can involve dimerization, oxidation, or ring rearrangement.[4][5]

To identify the specific cause, a systematic forced degradation study is recommended.

FAQ 2: I am observing unexpected peaks in my HPLC chromatogram when analyzing my compound. How can I determine if these are degradation products?

The appearance of new peaks in your HPLC chromatogram is a strong indicator of degradation. To confirm this and identify the nature of these new species, you should perform the following:

-

Stress Testing: Subject your sample to controlled stress conditions (acid, base, oxidation, heat, and light) as outlined in the ICH Q1A(R2) guidelines.[6] If the "new" peaks increase in area under these stress conditions while the parent peak decreases, they are likely degradation products.

-

Mass Spectrometry (LC-MS): Couple your HPLC to a mass spectrometer. The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weights of the degradation products. This is a critical step in proposing their structures.[7][8]

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of your main compound. Co-elution of a degradation product can lead to inaccurate quantification.[9]

Troubleshooting Guide

Problem 1: Rapid degradation observed in acidic or basic solutions.

Causality: The pyrimidine ring in your compound is susceptible to acid- or base-catalyzed hydrolysis. The protonation or deprotonation of the nitrogen atoms in the ring can facilitate nucleophilic attack by water or hydroxide ions, leading to ring cleavage.[1][2]

Troubleshooting Steps:

-

pH Profiling: Determine the pH at which your compound has maximum stability. Prepare a series of buffers across a wide pH range (e.g., pH 2 to 10) and store your compound in these solutions. Analyze the samples at regular intervals by HPLC to determine the degradation rate at each pH.

-

Buffer Selection: For your experiments, use a buffer system that maintains the pH of maximum stability.

-

Temperature Control: Hydrolysis is often accelerated by temperature. If possible, conduct your experiments at lower temperatures to minimize degradation.

Problem 2: Sample discoloration and loss of potency upon storage.

Causality: Discoloration (e.g., turning yellow or brown) is often a sign of oxidative degradation. The electron-rich aromatic systems and the amino group are prone to oxidation, which can lead to the formation of colored byproducts.[3] The methoxyphenyl group can also undergo oxidative deprotection.

Troubleshooting Steps:

-

Inert Atmosphere: When preparing and storing solutions, sparge your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen. Store samples under an inert atmosphere.

-

Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant (e.g., butylated hydroxytoluene (BHT) or ascorbic acid) to your solutions.

-

Chelating Agents: Trace metal ions can catalyze oxidation reactions. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

Problem 3: Inconsistent results and appearance of new peaks when experiments are conducted on the benchtop.

Causality: Inconsistent results under ambient laboratory conditions often point to photodegradation. Exposure to overhead fluorescent lighting or sunlight can provide the energy to initiate photochemical reactions. Aminopyrimidine derivatives are known to be susceptible to photodegradation.[4]

Troubleshooting Steps:

-

Light Protection: Protect your samples from light at all times. Use amber vials or wrap your glassware in aluminum foil.

-

Photostability Studies: Conduct a formal photostability study as per ICH Q1B guidelines. Expose your solution to a controlled light source and compare its degradation to a sample kept in the dark.

-

Solvent Effects: The solvent can influence the rate of photodegradation. If you observe significant photodegradation, consider testing alternative solvents.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the degradation pathways of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

Materials:

-

2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

HPLC system with UV/PDA and MS detectors

-

Photostability chamber

-

Oven

Procedure:

-

Acid Hydrolysis:

-

Dissolve the compound in 0.1 M HCl.

-

Heat at 60°C and take samples at 0, 2, 4, 8, and 24 hours.

-

Neutralize the samples before HPLC analysis.

-

-

Base Hydrolysis:

-

Dissolve the compound in 0.1 M NaOH.

-

Keep at room temperature and take samples at 0, 2, 4, 8, and 24 hours.

-

Neutralize the samples before HPLC analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of 3% H₂O₂.

-

Keep at room temperature and take samples at 0, 2, 4, 8, and 24 hours.

-

-

Thermal Degradation:

-

Store the solid compound in an oven at 80°C.

-

Take samples at 1, 3, and 7 days.

-

Dissolve the samples in a suitable solvent for HPLC analysis.

-

-

Photodegradation:

-

Prepare a solution of the compound in a suitable solvent.

-

Expose the solution to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

Keep a control sample in the dark.

-

Analyze both samples by HPLC.

-

Data Analysis:

-

Quantify the amount of parent compound remaining at each time point.

-

Calculate the percentage of degradation.

-

Analyze the degradation products by LC-MS to determine their molecular weights and propose structures.

Protocol 2: Stability-Indicating HPLC Method

This is a general starting point for an HPLC method. It will likely need to be optimized to achieve adequate separation of all degradation products from the parent compound.

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm and 280 nm (or λmax of the compound) |

| Injection Volume | 10 µL |

Visualizations

Potential Degradation Pathways

Caption: Potential degradation pathways for 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol.

Forced Degradation Workflow

Sources

- 1. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation | PLOS One [journals.plos.org]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

Technical Support Center: Enhancing the Solubility of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol

Abstract: This technical guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol. Structured as a series of frequently asked questions (FAQs), this document delves into the fundamental physicochemical principles governing the compound's solubility and offers detailed, step-by-step protocols for systematic solubility enhancement. Methodologies covered include pH adjustment, co-solvent screening, salt formation feasibility, and the use of cyclodextrins. Each protocol is designed as a self-validating system, incorporating analytical quantification to ensure accurate and reproducible results.

Section 1: Foundational Knowledge - Understanding the "Why"

Before attempting to modify solubility, it is crucial to understand the inherent physicochemical properties of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol that govern its behavior in aqueous media. More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making solubility a primary challenge for formulation scientists.[1]

FAQ 1: Why is my compound, 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol, poorly soluble in neutral aqueous buffers?

Answer: The solubility of a compound is dictated by a balance of its lipophilicity (its tendency to dissolve in fats, oils, and non-polar solvents) and its crystal lattice energy (the strength of the interactions holding the solid-state crystal together). 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol possesses characteristics that contribute to low aqueous solubility:

-

Amphiprotic Nature: The molecule has both a basic amino group (-NH₂) and an acidic pyrimidinol group (-OH), which can also exist as its keto tautomer (pyrimidinone). This makes its charge, and therefore its solubility, highly dependent on the pH of the solvent.

-

Aromaticity and Lipophilicity: The presence of the 4-methoxyphenyl ring contributes to the molecule's hydrophobicity, favoring partitioning into non-polar environments over water.

-

Intermolecular Forces: In its solid state, the amino and pyrimidinol/pyrimidinone groups can form strong intermolecular hydrogen bonds. This high crystal lattice energy requires significant energy to overcome during dissolution.

FAQ 2: How can I estimate the key ionization constants (pKa) for my compound?

Answer: Knowing the pKa values is essential for predicting how solubility will change with pH. The pKa is the pH at which 50% of the compound is in its ionized form.[2] For 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol, you can expect at least two pKa values: one for the basic amino group and one for the acidic pyrimidinol.

-

Computational Prediction: Several software packages and online tools can predict pKa values with reasonable accuracy (typically within 0.5-1.0 pKa units of experimental values).[3] These tools analyze the molecule's structure and compare it to databases of known compounds.[4][5]

-

Experimental Determination: For the highest accuracy, experimental methods such as potentiometric titration or UV-spectrophotometric analysis are recommended.

A structurally similar compound, 2-amino-4,6-dimethylpyrimidine, has a reported pKa of 4.82, suggesting the pyrimidine ring system is weakly acidic.[6] The amino group's pKa can be estimated to be in the range of 2-4, typical for an amino group attached to an electron-withdrawing pyrimidine ring.

Section 2: Troubleshooting & Step-by-Step Protocols

This section provides actionable protocols to address specific solubility issues. It is recommended to proceed sequentially, as the methods increase in complexity.

FAQ 3: My compound won't dissolve in my neutral (pH 7.4) buffer. What is the first and simplest thing I should try?

Answer: The most direct approach is to modify the pH of your solvent.[7][8] By shifting the pH away from the isoelectric point (the pH at which the molecule has no net charge), you can ionize the compound, making it more polar and thus more soluble in water.[9]

This protocol uses the Henderson-Hasselbalch equation as a guiding principle to explore the pH-solubility profile.[10][11][12][13]

Objective: To determine the optimal pH for solubilizing the compound by creating either a cationic salt (at low pH) or an anionic salt (at high pH).

Materials:

-

2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol

-

Aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

-

0.1 M HCl and 0.1 M NaOH for fine pH adjustments.

-

Vials, magnetic stirrer, pH meter.

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer).

Procedure:

-

Prepare Buffer Solutions: Create a series of buffers (e.g., at pH 2, 4, 6, 7.4, 8, 10).

-

Add Excess Compound: To a vial containing a set volume (e.g., 1 mL) of each buffer, add an excess amount of the solid compound (enough that some solid remains undissolved).

-

Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Separate Solid from Supernatant: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm syringe filter to remove all undissolved solid.

-

Quantify Concentration: Carefully take an aliquot of the clear supernatant, dilute it appropriately in a suitable solvent (like methanol or acetonitrile), and measure the concentration using a pre-validated analytical method (e.g., HPLC-UV).

-

Plot Profile: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each buffer solution.

Interpreting the Results:

-

You should observe a "U-shaped" solubility curve. Solubility will be lowest near the isoelectric point and will increase significantly at low pH (protonation of the amino group) and high pH (deprotonation of the pyrimidinol group).

Workflow for pH-Solubility Profiling

Caption: Workflow for determining the pH-dependent solubility profile.

FAQ 4: The optimal pH for solubility is incompatible with my experiment (e.g., a cell-based assay). What should I try next?

Answer: When pH modification is not an option, using co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for hydrophobic compounds to dissolve.[14][15][16]

Objective: To identify a biocompatible co-solvent and its optimal concentration to achieve the desired solubility while minimizing cellular toxicity.

Common Biocompatible Co-solvents:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Polyethylene glycol 400 (PEG 400)

-

Propylene glycol

Important Consideration: For cell-based assays, the final concentration of the co-solvent should be kept as low as possible, typically well below 1%, as higher concentrations can be cytotoxic.[17][18][19]

Procedure:

-

Prepare Co-solvent/Buffer Mixtures: Prepare a series of solutions containing increasing percentages of a co-solvent (e.g., 0.5%, 1%, 2%, 5%, 10% DMSO) in your desired aqueous buffer (e.g., PBS at pH 7.4).

-

Determine Solubility: Using the same procedure as in Protocol 1 (steps 2-5), determine the solubility of your compound in each co-solvent mixture.

-

Assess Biocompatibility (Parallel Test): In a separate experiment, treat your cells with the same co-solvent concentrations (without your compound) and assess cell viability (e.g., using an MTT assay). This will determine the toxicity threshold of the co-solvent in your specific assay.

-

Select Optimal Concentration: Choose the highest co-solvent concentration that provides the necessary solubility for your compound while remaining below the toxicity threshold for your cells.

Data Summary Table:

| Co-solvent | Concentration (%) | Achieved Solubility (µg/mL) | Cell Viability (%) | Recommendation |

| DMSO | 0.5 | [Insert Data] | >95% | Recommended |

| DMSO | 1.0 | [Insert Data] | >90% | Use with caution |

| Ethanol | 0.5 | [Insert Data] | >95% | Recommended |

| Ethanol | 1.0 | [Insert Data] | >90% | Use with caution |

| PEG 400 | 1.0 | [Insert Data] | >98% | Recommended |

| PEG 400 | 2.0 | [Insert Data] | >95% | Recommended |

FAQ 5: I need a stable, solid form of my compound with improved dissolution properties. What is a more advanced strategy?

Answer: Salt formation is a classic and highly effective method for improving the solubility and dissolution rate of ionizable drugs.[1][20][21][22] By reacting your compound with an acidic or basic counter-ion, you can create a new solid form (a salt) with significantly different and often superior physicochemical properties.[23]

Objective: To screen for suitable counter-ions that form a stable salt with 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol, thereby enhancing its aqueous solubility.

Rationale: Since the compound has both a basic and an acidic center, you can form salts with either acids or bases.

-

For the basic amino group: Screen acidic counter-ions (e.g., HCl, mesylate, tosylate, sulfate). Chloride (from HCl) and sodium are the most frequently used counterions in approved pharmaceuticals.[24]

-

For the acidic pyrimidinol group: Screen basic counter-ions (e.g., sodium, potassium, calcium, tromethamine).

Procedure (Example for an Acidic Counter-ion):

-

Dissolve the Base: Dissolve a known molar amount of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol in a suitable organic solvent (e.g., ethanol or isopropanol) with gentle warming.

-

Add Counter-ion: Add a stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of the selected acid (e.g., a solution of HCl in isopropanol).

-

Induce Crystallization: Stir the mixture at room temperature or cool it to induce precipitation of the salt. If no solid forms, try adding an anti-solvent (a solvent in which the salt is insoluble, like ethyl acetate or heptane).

-

Isolate and Dry: Collect the resulting solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

-

Characterize: Confirm salt formation using techniques like Differential Scanning Calorimetry (DSC) to observe a new melting point, or X-ray Diffraction (XRD) to see a new crystal pattern. A difference of more than 2 pKa units between the drug and the counter-ion is generally required for stable salt formation.[25][26]

-

Test Solubility: Measure the aqueous solubility of the newly formed salt using the method described in Protocol 1 (at a fixed, relevant pH like 7.4).

FAQ 6: My compound precipitates out of solution in my complex biological media (e.g., cell culture media with serum). How can I prevent this?

Answer: In complex media, simple pH or co-solvent approaches can fail. Cyclodextrins are an excellent formulation tool in these situations. They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[27] The poorly soluble drug can be encapsulated within this cavity, forming an inclusion complex that is highly water-soluble.[28][29][30]

Objective: To form a water-soluble inclusion complex to increase solubility and prevent precipitation in complex biological fluids.

Materials:

-

2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Aqueous buffer or cell culture media

-

Analytical instrument for quantification (HPLC-UV)

Procedure:

-

Prepare HP-β-CD Solutions: Prepare a range of HP-β-CD concentrations (e.g., 1%, 2%, 5%, 10% w/v) in your desired aqueous medium.

-

Phase Solubility Study: Add an excess of your compound to each HP-β-CD solution.

-

Equilibrate: Agitate the mixtures for 24-48 hours at a constant temperature.

-

Separate and Quantify: As in Protocol 1, separate the undissolved solid and quantify the concentration of the dissolved compound in the supernatant.

-

Plot the Data: Plot the solubility of your compound against the concentration of HP-β-CD. A linear relationship (an Aₗ-type diagram) indicates the formation of a soluble 1:1 complex.

-

Prepare Stock Solution: Based on the phase solubility diagram, prepare a concentrated stock solution of your compound in the optimal HP-β-CD solution. This stock can then be diluted into your final experimental medium.

Mechanism of Cyclodextrin Encapsulation

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Section 3: Analytical Validation

Accurate measurement is the cornerstone of any formulation work. The following protocol is a standard method for determining equilibrium solubility.

FAQ 7: How do I reliably and accurately measure the increase in solubility I've achieved?

Answer: The "gold standard" for measuring equilibrium solubility is the shake-flask method, followed by a specific and sensitive analytical technique like HPLC-UV to quantify the dissolved compound.

Objective: To accurately quantify the maximum dissolved concentration of the compound under specific conditions (pH, co-solvent, etc.).

Procedure:

-

System Setup: Prepare the solvent system to be tested (e.g., pH 4.0 citrate buffer).

-

Add Excess Solute: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial. "Excess" means enough is added so that a small amount of solid material remains visible after the equilibration period.

-

Equilibration: Place the vial in a shaker bath or on a rotator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours). The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

Phase Separation: After equilibration, stop the agitation and allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemical-resistant 0.22 µm syringe filter (e.g., PTFE) to remove any undissolved microcrystals. This step is critical to avoid artificially high readings.

-

Dilution: Accurately dilute the clear filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of your analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.

-

Calculation: Calculate the original concentration in the filtrate, accounting for the dilution factor. This value represents the equilibrium solubility under the tested conditions.

References

-

AERU. (2025). Pesticide properties for 2-amino-4,6-dimethylpyrimidine. University of Hertfordshire. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

- Babu, N. J., & Nangia, A. (2011). Solubility advantage of amorphous drugs and pharmaceutical cocrystals. Crystal Growth & Design, 11(7), 2662-2679.

-

Varghese, G. W. (2015). Considerations regarding use of solvents in in vitro cell based assays. Journal of Pharmacological and Toxicological Methods, 74, 33-36. [Link]

-

Poblet, J. M., Pérez, M., & Rodríguez-Santiago, L. (2003). Theoretical prediction of relative and absolute pKa values of aminopyridines. The Journal of Physical Chemistry A, 107(23), 4769-4774. [Link]

- Avdeef, A. (2007).

- Thakuria, R., et al. (2013). Crystal engineering of pharmaceutical co-crystals: A million-dollar adventure. European Journal of Pharmaceutical Sciences, 49(3), 393-407.

-

Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

- Yalkowsky, S. H. (Ed.). (2014).

- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.

- Gould, P. L. (1986). Salt selection for basic drugs. International journal of pharmaceutics, 33(1-3), 201-217.

- Klicic, J. J., et al. (2002). Prediction of pKa values of substituted phenols and anilines from ab initio calculations. The Journal of Physical Chemistry A, 106(5), 768-775.

-

Streng, W. H. (1983). The Henderson-Hasselbalch Equation: Its History and Limitations. Journal of Chemical Education, 60(3), 221. [Link]

-

Saal, C., & Becker, A. (2012). Pharmaceutical salt selection: a practical approach for the selection of the optimal salt form. In Drug-like Properties: Concepts, Structure Design and Methods (pp. 565-588). Academic Press. [Link]

- Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International journal of pharmaceutics, 453(1), 167-180.

- Millard, J. W., et al. (2002). Co-solvents and their effects on the solubility of pharmaceuticals. Pharmaceutical technology, 26(4), 64-77.

-

Wikipedia contributors. (2024). Co-solvent. Wikipedia. [Link]

-

Bergström, C. A., & Avdeef, A. (2019). The Henderson-Hasselbalch relationship for pKa: a historical perspective. ADMET & DMPK, 7(4), 227. [Link]

- Cappello, C., et al. (2001). The effect of dimethyl sulfoxide on the viability of cultured cells. Biological and Pharmaceutical Bulletin, 24(10), 1167-1169.

- Elder, D. P., et al. (2010). The utility of pharmaceutical salts. Journal of pharmaceutical sciences, 99(7), 2948-2961.

-

Paulekuhn, G. S., et al. (2007). Trends in active pharmaceutical ingredient salt selection based on analysis of the Orange Book database. Journal of medicinal chemistry, 50(26), 6665-6672. [Link]

- Loftsson, T., & Duchene, D. (2007). Cyclodextrins in drug delivery. Journal of Pharmacy & Pharmaceutical Sciences, 10(3), 366-377.

- Williams, H. D., et al. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological reviews, 65(1), 315-499.

- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 3. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593) [sitem.herts.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. ijmsdr.org [ijmsdr.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 14. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cosolvent - Wikipedia [en.wikipedia.org]

- 16. wisdomlib.org [wisdomlib.org]

- 17. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 20. bjcardio.co.uk [bjcardio.co.uk]

- 21. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. rjpdft.com [rjpdft.com]

- 23. pharmtech.com [pharmtech.com]

- 24. ptacts.uspto.gov [ptacts.uspto.gov]

- 25. Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

Improving the purity of synthesized 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol

A Guide to Achieving High Purity in Synthesis

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol. The intrinsic value of this pyrimidinol derivative as a heterocyclic building block in drug discovery necessitates robust and reproducible methods to ensure high purity, which is critical for subsequent synthetic steps and biological screening.[1][2] This document moves beyond standard protocols to provide in-depth troubleshooting advice and logical frameworks for overcoming common purification challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol and what are the expected initial purity levels?

A1: A common and efficient method for synthesizing 2-amino-pyrimidin-4-ol derivatives is the cyclocondensation reaction between a β-ketoester and guanidine.[3] In this case, ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate would be reacted with guanidine hydrochloride in the presence of a base like sodium ethoxide. The crude product, after acidic work-up and precipitation, typically has a purity of 80-95% as determined by HPLC. The primary contaminants are unreacted starting materials and potential side-products from self-condensation of the ketoester.

Q2: What are the most common impurities encountered in this synthesis?

A2: The impurity profile can vary, but typically includes:

-

Unreacted Guanidine: Highly polar and usually removed during aqueous work-up.

-

Unreacted Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate: A common, less polar impurity.

-

Hydrolyzed Starting Material: 4-(4-methoxyphenyl)-2,4-dioxobutanoic acid, formed if the reaction conditions lead to ester hydrolysis.

-

Side-Products: Potential for small amounts of pyrimidine regioisomers or products from unintended reactions of guanidine.

Q3: What are the primary laboratory techniques for purifying the final compound?

A3: The main purification strategies, in order of increasing resolving power, are:

-

Aqueous/Solvent Washing: Effective for removing inorganic salts and highly soluble organic impurities.

-

Recrystallization: The most common and effective method for significantly boosting purity by removing most process-related impurities.[4]

-

Activated Charcoal Treatment: Used to remove persistent colored impurities.

-

Flash Column Chromatography: A necessary step when impurities have similar solubility profiles to the product, making separation by recrystallization ineffective.[5]

Q4: How can I reliably assess the purity of my synthesized 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol?

A4: A multi-technique approach is recommended for a comprehensive assessment:

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of pyrimidine compounds, offering high resolution and sensitivity to detect even trace impurities.[6]

-

Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of reaction completion and for developing solvent systems for column chromatography.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can help identify and quantify impurities if their signals do not overlap with the product's signals.

-

Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the structural elucidation of unknown impurities.

Section 2: Troubleshooting and Purification Protocols

This section provides detailed solutions to specific problems you may encounter during the purification process.

Problem 1: The crude product is discolored (yellow to brown) and HPLC shows multiple impurities.

-

Question: After the initial work-up and precipitation, my solid is off-white and appears to be significantly impure. What is the first purification step I should take?

-

Answer: The initial discoloration and impurity profile are often due to residual acidic/basic catalysts, inorganic salts, and highly soluble organic byproducts. A systematic washing protocol is the first and most critical step before attempting more advanced purification.

Causality: The pyrimidinol structure has both hydrogen bond donors (-NH₂, -OH) and acceptors (ring nitrogens), making it poorly soluble in many organic solvents but allowing for targeted washing to remove impurities with different solubility characteristics. Water will remove salts, while a non-polar solvent like toluene can remove organic residues from the reaction setup.[8]

Protocol: Crude Product Washing

-

Suspend the crude solid in deionized water (approx. 10 mL per gram of product).

-

Stir the slurry vigorously for 15-20 minutes at room temperature.

-

Filter the solid using a Büchner funnel and wash the filter cake with additional deionized water (2 x 3 mL/g).

-

Wash the filter cake with a small amount of cold ethanol to help displace the water (1 x 2 mL/g).

-

Finally, wash the cake with a non-polar solvent like diethyl ether or hexanes to remove non-polar contaminants and aid in drying (1 x 3 mL/g).

-

Dry the washed solid under vacuum. At this stage, a significant improvement in color and purity should be observed.

-

Problem 2: Recrystallization fails to significantly improve purity or the product "oils out".

-

Question: I've tried to recrystallize my product, but the purity improvement is minimal according to HPLC, or the solid dissolves but then separates as an oil upon cooling. What should I do?

-

Answer: This is a classic problem that points directly to an inappropriate choice of recrystallization solvent or incorrect technique. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[4] If the compound "oils out," it means the solution became supersaturated at a temperature above the compound's melting point, or the solvent is too non-polar.

Causality: For a polar molecule like 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol, protic solvents like ethanol, methanol, or isopropanol, often with a small amount of water, are excellent candidates. They can engage in hydrogen bonding to dissolve the compound when hot. Upon slow cooling, the decrease in kinetic energy allows the highly ordered crystal lattice of the pure compound to form, excluding the less-ordered impurity molecules, which remain in the mother liquor.

Table 1: Recommended Recrystallization Solvents

| Solvent System | Boiling Point (°C) | Rationale for Use |

| Ethanol (95%) | ~78 | Good general-purpose solvent. Balances polarity to dissolve when hot and crystallize when cold. |

| Isopropanol | 82 | Slightly less polar than ethanol; may provide better recovery if product is too soluble in ethanol. |

| Acetonitrile | 82 | Aprotic polar solvent; useful alternative if protic solvents cause issues. |

| Ethanol/Water (e.g., 80:20) | Variable | Adding water increases polarity, which can decrease solubility at room temperature and improve crystal formation and yield. |

| N,N-Dimethylformamide (DMF) / Water | High (153) | For very stubborn cases. Dissolve in minimal hot DMF, then slowly add water until persistent turbidity is observed. Re-heat to clarify and then cool slowly. |

Problem 3: HPLC shows a persistent impurity with a similar retention time after recrystallization.

-

Question: My product is now a white solid, but HPLC analysis reveals a persistent impurity of 2-5% that I cannot remove by further recrystallization. How do I proceed?

-

Answer: This indicates an impurity with very similar polarity and solubility to your target compound, making physical separation by crystallization ineffective. In this scenario, preparative flash column chromatography is the required method.[5][9]

Causality: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (usually silica gel) and a mobile phase. By carefully selecting a mobile phase, the subtle differences in polarity between your product and the impurity can be exploited to achieve separation.

Protocol: Flash Column Chromatography

-

Develop a TLC Method: Use silica gel TLC plates. Spot your impure material and elute with different solvent systems. The goal is to find a system where your product has an Rf value of ~0.25-0.35 and is well-separated from the impurity spot. A common starting point for polar compounds is a mixture of Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate and Hexanes.

-

Prepare the Column: Dry-pack a glass column with silica gel. The amount of silica should be 50-100 times the weight of your sample.

-

Load the Sample: Dissolve your impure solid in a minimal amount of the chromatography eluent or a stronger solvent like DCM/MeOH. If solubility is low, adsorb the compound onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

-

Run the Column: Elute the column with the chosen solvent system, applying positive pressure. Collect fractions and monitor them by TLC to identify which ones contain your pure product.

-

Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the high-purity solid.

-

Section 3: Analytical Purity Verification

Question: I have my final, purified solid. What is a standard HPLC method to confirm its purity is >99%?

Answer: A robust Reversed-Phase HPLC (RP-HPLC) method is the industry standard for final purity confirmation of pharmaceutical intermediates.[6] Separation is based on hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[6]

Table 2: Example HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in 50:50 Acetonitrile/Water |

This method will typically show the main product peak, and purity is calculated based on the area percentage of this peak relative to the total area of all observed peaks.

Section 4: Visual Workflows

Diagram 1: General Purification Workflow

Caption: Decision workflow for purifying 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol.

Diagram 2: Troubleshooting Recrystallization

Caption: Troubleshooting guide for common recrystallization failures.

Diagram 3: Target Structure and Potential Impurities

Caption: The target molecule and its primary unreacted starting materials.

References

- SAJJAN INDIA LIMITED. (2006). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Indian Patent IN18/2006.

-

Perina, M., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23(1), 449-458. Available at: [Link]

-

da Silva, P. B., et al. (2023). Novel 1,4-Naphthoquinone-Zidovudine Hybrid: Design, Synthesis, and In Vitro Evaluation of Its Anti-Trypanosomatid and Cytotoxic Activities. Molecules, 28(20), 7083. Available at: [Link]

-

MySkinRecipes. (n.d.). 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol. Retrieved February 3, 2026. Available at: [Link]

-

Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Available at: [Link]

-

Singh, R., & Singh, D. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. International Journal of Creative Research Thoughts, 11(9). Available at: [Link]

-

Sabat, M., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 11(15), 2337-2354. Available at: [Link]

-

Pataki, G., & Niederwieser, A. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine. Available at: [Link]

-

The Publisher. (2024). The Chemistry of Pyrimidine Derivatives. Nova Science Publishers. Available at: [Link]

Sources

- 1. 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol [myskinrecipes.com]

- 2. novapublishers.com [novapublishers.com]

- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scilit.com [scilit.com]

- 8. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]

- 9. mdpi.com [mdpi.com]

Technical Support Center: Synthesis of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol

Welcome to the technical support resource for the synthesis of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

The Core Synthesis: A Mechanistic Overview

The principal and most direct route to synthesizing 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol involves the condensation of a β-ketoester, specifically ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, with guanidine. This reaction is a classic example of pyrimidine ring formation, a cornerstone in heterocyclic chemistry.

The reaction proceeds via a base-catalyzed condensation mechanism. The base, typically sodium ethoxide, deprotonates the active methylene group of the β-ketoester, which then attacks one of the electrophilic carbonyl carbons. Guanidine, a potent binucleophilic reagent, subsequently adds to the dicarbonyl system, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring.

Caption: Core synthesis pathway for 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is disappointingly low (<50%). What are the primary causes and how can I optimize the process?

A1: Low yields are a common frustration, often stemming from a combination of factors rather than a single issue. The key is systematic optimization.

Causality and Explanation: The condensation reaction is an equilibrium-driven process. Factors that either slow the forward reaction or promote side reactions will inevitably reduce the yield of your desired product.

-

Purity of Reactants: Guanidine is notoriously hygroscopic. The presence of water can hydrolyze the base (e.g., sodium ethoxide) and key reaction intermediates.[1] Ensure guanidine hydrochloride is freshly converted to the free base or that commercial guanidine is stored in a desiccator. The β-ketoester starting material should also be of high purity.

-

Base Stoichiometry and Choice: A strong, non-nucleophilic base is crucial. Sodium ethoxide in ethanol is a classic choice as it maintains anhydrous conditions. Using at least two equivalents of base is often necessary: one to neutralize the guanidine salt (if used) and another to catalyze the condensation.

-

Reaction Time and Temperature: Insufficient heating can lead to an incomplete reaction. Conversely, prolonged heating at high temperatures can cause decomposition of the starting materials and the product. The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

Troubleshooting & Optimization Protocol:

-

Dry Your Reagents: Dry the solvent (ethanol) over molecular sieves. If using guanidine hydrochloride, prepare the free base immediately before use by reacting it with sodium ethoxide.

-

Optimize Base: Start with 2.1 equivalents of sodium ethoxide relative to the β-ketoester.

-

Control Temperature: Reflux the reaction mixture gently. A temperature of 75-80°C is typically optimal.

-

Monitor Progress: Spot the reaction on a TLC plate every hour. An ideal solvent system for monitoring is Ethyl Acetate/Hexane (7:3). The product is typically UV-active and more polar than the starting ketoester.

-

Work-up Procedure: Once the reaction is complete (disappearance of the limiting reagent on TLC), cool the mixture to room temperature before slowly acidifying with acetic acid or dilute HCl to pH ~7 to precipitate the product.

Table 1: Impact of Reaction Conditions on Yield

| Parameter | Suboptimal Condition | Optimized Condition | Rationale |

| Base | 1.0 eq. NaOEt; Weaker bases (e.g., K₂CO₃) | 2.1-2.5 eq. NaOEt | Ensures complete deprotonation for catalysis and neutralization of any guanidine salt. |

| Solvent | Wet Ethanol | Anhydrous Ethanol | Prevents hydrolysis of the base and reactive intermediates, minimizing byproduct formation.[1] |

| Temperature | < 70°C or > 90°C | 75-80°C (Gentle Reflux) | Balances reaction rate against thermal degradation of reactants and product. |

| Reaction Time | Fixed time (e.g., 8 hours) | Monitored by TLC (typically 4-6 hours) | Prevents unnecessary heating after completion, which can reduce yield through decomposition.[1] |

Q2: My TLC shows multiple byproducts. What are they and how can I prevent their formation?

A2: The presence of multiple spots on TLC indicates competing side reactions. Identifying these pathways is the first step toward suppressing them.

Common Side Reactions:

-

Self-Condensation of β-Ketoester: Under basic conditions, the enolate of the β-ketoester can react with another molecule of the ketoester, leading to complex, high-molecular-weight impurities.

-

Incomplete Cyclization: The open-chain intermediate formed after the initial addition of guanidine may fail to cyclize efficiently, especially if sterically hindered or if the reaction is quenched prematurely.

-

Hydrolysis of Guanidine: As mentioned, water can lead to the decomposition of guanidine, reducing its effective concentration and stalling the reaction.[1]

Caption: Desired reaction pathway versus common side reactions.

Prevention Strategies:

-

Control Reactant Addition: Add the β-ketoester solution dropwise to the mixture of base and guanidine in ethanol. This maintains a low concentration of the ketoester at any given time, disfavoring the bimolecular self-condensation reaction.

-

Ensure Anhydrous Conditions: This is the most critical factor. Use dry solvents and freshly prepared base to minimize hydrolysis.[1]

-

Verify Guanidine Quality: Use high-purity guanidine. If there is doubt, it's better to prepare the free base from a stable salt like guanidine hydrochloride immediately before the reaction.